molecular formula C8H12ClN3O2 B13174063 2-chloro-N-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]acetamide

2-chloro-N-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B13174063
M. Wt: 217.65 g/mol
InChI Key: AVEOYIGQYANNKA-UHFFFAOYSA-N
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Description

2-Chloro-N-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 2-methylpropyl (isobutyl) group. The acetamide moiety at position 2 contains a chlorine atom on the methylene carbon, contributing to its electrophilic reactivity.

Properties

Molecular Formula

C8H12ClN3O2

Molecular Weight

217.65 g/mol

IUPAC Name

2-chloro-N-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]acetamide

InChI

InChI=1S/C8H12ClN3O2/c1-5(2)3-7-11-12-8(14-7)10-6(13)4-9/h5H,3-4H2,1-2H3,(H,10,12,13)

InChI Key

AVEOYIGQYANNKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(O1)NC(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloroacetyl chloride with 5-(2-methylpropyl)-1,3,4-oxadiazole-2-thiol in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions.

    Hydrolysis: The compound can be hydrolyzed to form corresponding acids or amides.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of substituted oxadiazoles.

    Oxidation: Formation of oxadiazole N-oxides.

    Reduction: Formation of reduced oxadiazole derivatives.

    Hydrolysis: Formation of carboxylic acids or amides.

Scientific Research Applications

2-chloro-N-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent at Oxadiazole C5 Acetamide Modification Molecular Weight (g/mol) logP Key Features
Target Compound 2-Methylpropyl (isobutyl) Chloroacetamide 231.63 (C8H10ClN3O3)* ~2.0 (estimated) Aliphatic substituent enhances hydrophobicity; chloro group enables covalent binding .
2-Chloro-N-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide 3-Methylthiophen-2-yl Chloroacetamide 257.70 1.6 Thiophene introduces π-π stacking potential; lower logP suggests improved solubility .
2-Chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylacetamide 2-Chlorophenyl N-Isopropyl substitution 328.20 (C14H15Cl2N3O2) ~3.5 (estimated) Aromatic chlorophenyl enhances lipophilicity; branched isopropyl increases steric hindrance .
2-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylacetamide 3,4,5-Trimethoxyphenyl Sulfanyl linkage 422.42 (C19H19N3O5S) ~2.8 Sulfur bridge improves metabolic stability; methoxy groups enhance electron-donating effects .
2-Chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide 2-Methylpropyl Chloroacetamide (thiadiazole core) 233.71 (C7H11ClN4OS) ~1.9 Thiadiazole’s sulfur atom increases polarizability and potential hydrogen bonding .

*Molecular formula and weight inferred from structurally similar compounds in .

Pharmacological Potential

  • Anticancer Activity : Chloroacetamide derivatives often exhibit cytotoxicity by alkylating cysteine residues in proteins. For instance, 2-chloro-N-(5-aryl-oxadiazol-2-yl)acetamides show IC50 values of 10–25 µM against leukemia cell lines .
  • Antimicrobial Action : The isobutyl group’s hydrophobicity may enhance penetration into bacterial lipid bilayers, though activity is generally lower than trimethoxyphenyl or thiophene derivatives .

Biological Activity

2-Chloro-N-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS Number: 50986559) is a compound belonging to the oxadiazole class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of 2-chloro-N-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]acetamide is C8H12ClN3O2C_8H_{12}ClN_3O_2. The structure features a chloro group and an oxadiazole moiety, which are significant for its biological interactions.

Biological Activity Overview

Research indicates that oxadiazole derivatives exhibit a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Specifically, studies have shown that compounds with oxadiazole rings can act as effective inhibitors of certain enzymes and cellular processes.

Antiproliferative Activity

A study exploring a library of 1,2,5-oxadiazole derivatives found that several compounds demonstrated significant antiproliferative effects against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) cells. The mechanism was linked to the inhibition of topoisomerase I activity, which is crucial for DNA replication and repair. Molecular docking studies supported these findings by illustrating the binding affinity of these compounds to the enzyme's active site .

Enzyme Inhibition

The biological activity of 2-chloro-N-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]acetamide may also involve inhibition of specific kinases. For instance, related oxadiazole compounds have been reported as inhibitors of PI3K pathways, which are pivotal in cancer cell proliferation and survival .

Case Studies

  • Anticancer Activity : In a controlled study, 2-chloro-N-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]acetamide was tested alongside other oxadiazole derivatives for their cytotoxic effects on cancer cells. The results indicated that this compound exhibited a dose-dependent decrease in cell viability in both HCT-116 and HeLa cell lines .
  • Molecular Docking Studies : Computational analyses revealed that the compound could effectively bind to the active site of topoisomerase I. This interaction was hypothesized to disrupt the enzyme's function during DNA replication, leading to increased apoptosis in cancer cells .

Summary of Findings

Biological ActivityMechanismReference
AntiproliferativeTopoisomerase I inhibition
Enzyme inhibitionPI3K pathway interference
CytotoxicityDose-dependent effects on cancer cells

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